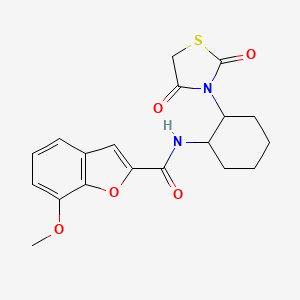![molecular formula C23H21N3O6 B2500271 2-(2-モルフォリノエチル)-1-(4-ニトロフェニル)-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオン CAS No. 634573-57-2](/img/structure/B2500271.png)
2-(2-モルフォリノエチル)-1-(4-ニトロフェニル)-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, similar structures with morpholinoethyl groups and nitrophenyl rings are discussed, indicating a potential interest in their antiproliferative properties and their relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include the formation of a naphthoquinone skeleton, which is then functionalized with a morpholinoethyl group and various substituents to yield the final product. For instance, the synthesis of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones involves the design and synthesis of thirty-six novel compounds, indicating a robust interest in this class of molecules for their anticancer properties .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, UV-Visible, and Mass Spectroscopy. Crystallographic studies have also been conducted to determine the precise arrangement of atoms within the crystal lattice, providing insights into the conformation and stability of the molecule .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, revealing that the morpholino group can participate in various chemical reactions. For example, the morpholine enamine derived from 2-tetralone shows different nucleophilic behavior compared to its pyrrolidine counterpart, indicating the influence of the morpholino group on the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their crystalline structure, as determined by X-ray diffraction techniques. For example, the crystal structure of 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone is reported with specific lattice parameters, indicating a well-defined crystalline form . The solubility, melting point, and other physicochemical properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.
科学的研究の応用
- 曲がったNTDベースのポリマー(PBTN-p)は、PBTN-oよりもねじれた共役バックボーンを示します。比較研究によると、PBTN-pはPSCにおける光活性層の形態を最適化し、PBTN-oの11.85%に対して14.10%というより優れた電力変換効率(PCE)をもたらします .
光起電力および高分子太陽電池(PSC)
合成方法
これらの用途は、NTDベースの化合物がさまざまな科学分野で多用途性と可能性を秘めていることを強調しています。さらなる研究と探求により、間違いなくこの興味深い分子の追加的な用途が明らかになるでしょう。🌟 .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-morpholin-4-ylethyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-17-3-1-2-4-18(17)32-22-19(21)20(15-5-7-16(8-6-15)26(29)30)25(23(22)28)10-9-24-11-13-31-14-12-24/h1-8,20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJJSVJLBAIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

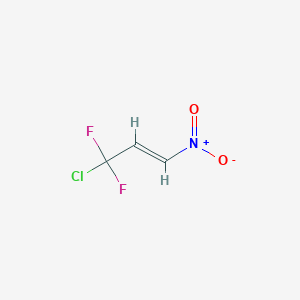
![diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2500191.png)
![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)
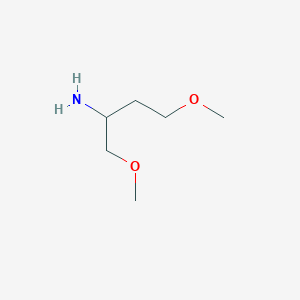
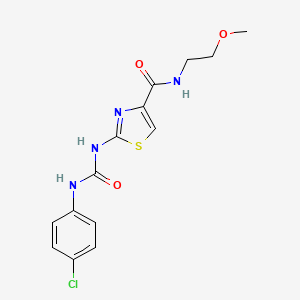
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2500198.png)
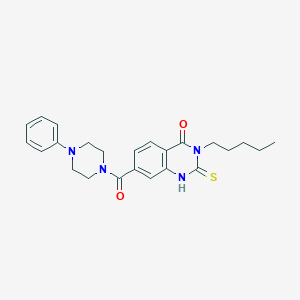
amino}acetamide](/img/structure/B2500201.png)
![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)

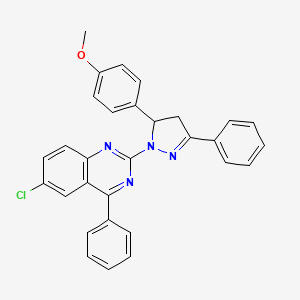
![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)

